N1-α-L-阿拉伯糖基氨基胍 HNO3

描述

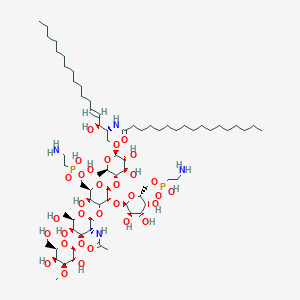

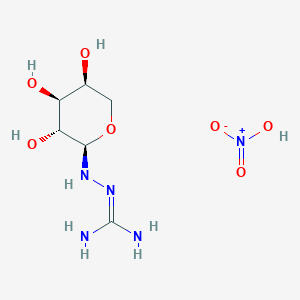

N1-a-L-Arabinopyranosylamino-guanidine HNO3 relates to the chemical family of guanidines and their derivatives, which are significant in various biochemical and pharmaceutical fields. While direct studies on this specific compound may be limited, the research on related guanidines provides insights into synthesis methods, structural analyses, chemical reactions, and properties.

Synthesis Analysis

The synthesis of guanidine derivatives often involves cyclization reactions and the use of specific functional groups to achieve desired structural features. For example, Györgydeák, Holzer, and Thiem (1997) described the acetylation of N1-(aldopyranosylamino)guanidines leading to the formation of N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines, illustrating a pathway that might be relevant for synthesizing compounds like N1-a-L-Arabinopyranosylamino-guanidine HNO3 (Györgydeák, Holzer, & Thiem, 1997).

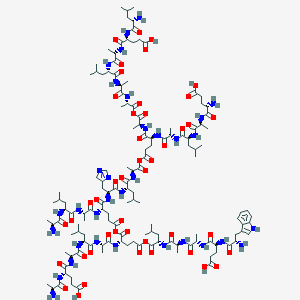

Molecular Structure Analysis

The molecular structure of guanidine derivatives is often elucidated using NMR spectroscopy and mass spectrometry. The structure of pyranosyl nucleosides, for instance, provides insights into the potential configuration of N1-a-L-Arabinopyranosylamino-guanidine HNO3, highlighting the importance of the glycopyranosylamino moiety in determining the compound's chemical behavior and interaction (Györgydeák, Holzer, & Thiem, 1997).

Chemical Reactions and Properties

Guanidine derivatives participate in various chemical reactions, including cyclization and transamination, leading to the formation of complex structures. For example, Naik et al. (2011) explored the transamination reaction of aminoguanidine and diaminoguanidine hydrochlorides, leading to the synthesis of N-4H-1,2,4-Triazol-4-yl-guanidine hydrochloride, showcasing the types of reactions that guanidine derivatives can undergo and their potential to form structurally diverse and complex molecules (Naik et al., 2011).

Physical Properties Analysis

The physical properties of guanidine derivatives, including solubility, melting points, and crystalline structure, are critical for their application in various fields. These properties can be significantly influenced by the presence of functional groups and the overall molecular structure.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH sensitivity, and stability under different conditions, are key to understanding the behavior of guanidine derivatives in chemical reactions and potential applications. For instance, the study by Holmes et al. (2012) on guadinomines highlights the role of guanidine derivatives in inhibiting the type III secretion system of Gram-negative bacteria, demonstrating their bioactivity and potential therapeutic value (Holmes et al., 2012).

科学研究应用

蛋白质组学研究

N1-α-L-阿拉伯糖基氨基胍 HNO3: 由于其与蛋白质和酶相互作用的能力,在蛋白质组学研究中得到应用。它作为一种工具,用于理解蛋白质结构、功能以及生物系统中的相互作用。 其分子特性使研究人员能够研究蛋白质动力学、翻译后修饰和蛋白质-蛋白质相互作用,这些对于破译复杂的生物途径至关重要 .

癌症研究

该化合物在癌症研究中显示出希望,它靶向特定酶功能,这些功能对于癌细胞存活至关重要。通过抑制这些酶,它可能阻碍癌细胞的生长和增殖,为癌症治疗提供了一种靶向方法。 其在抑制酶活性方面的功效使其成为开发新型癌症治疗方法的宝贵资产 .

自身免疫性疾病

在自身免疫性疾病领域,This compound在调节免疫反应方面显示出潜力。 其抑制某些酶功能的能力可用于开发治疗方法,以减少自身免疫性疾病的异常免疫反应 .

生物医学应用

作为一种生物医学化合物,它在治疗各种疾病方面显示出巨大潜力。其与不同生物分子相互作用的多功能性使其成为开发诊断工具和治疗剂的候选者。 它可用于创建生物传感器或作为靶向特定细胞或组织的药物递送系统的一部分 .

农业科学

虽然现有的数据中没有明确提及农业中的直接应用,但像This compound这样的化合物可以被探索用于增强作物保护或生长。 它们的生化特性可能有助于开发更有效、更环保的新型杀虫剂或肥料 .

环境科学

环境科学中的应用没有直接说明;然而,该化合物的生化活性可能与环境监测和修复工作有关。 例如,它可能参与检测环境污染物或用于减轻污染物对生态系统影响的流程 .

作用机制

属性

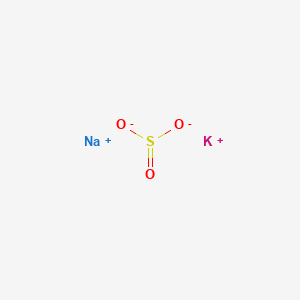

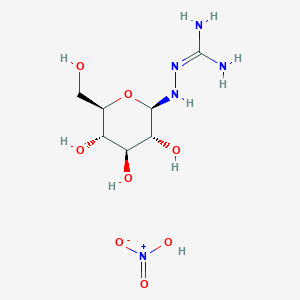

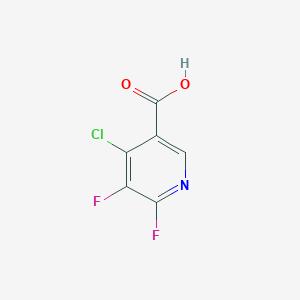

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGYVOMPIVRVHB-WPFDRSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369519 | |

| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109853-80-7 | |

| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)